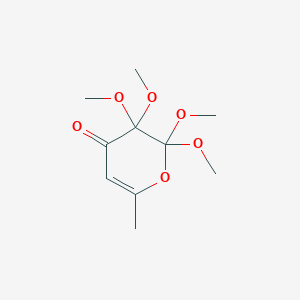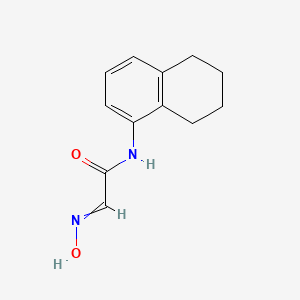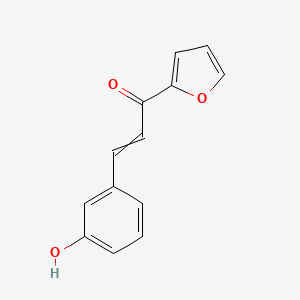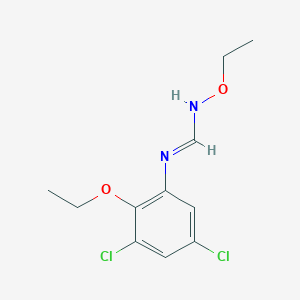
N'-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide is a chemical compound with a complex structure that includes dichloro, ethoxy, and methanimidamide groups
Méthodes De Préparation
The synthesis of N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide typically involves multiple steps, including the introduction of the dichloro and ethoxy groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to create more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide can be compared with similar compounds, such as:
- (3,5-Dichloro-2-ethoxyphenyl)-N-(4-methoxybenzyl)methanaminium
- (3,5-Dichloro-2-ethoxyphenyl)-N-(2-furylmethyl)methanaminium
- A,A-BIS-(3,5-DICHLORO-2-ETHOXYPHENYL)-5-CHLORO-O-TOLUENESULFONIC ACID,NA SALT
These compounds share similar structural features but differ in their specific functional groups and applications
Propriétés
Numéro CAS |
98852-24-5 |
|---|---|
Formule moléculaire |
C11H14Cl2N2O2 |
Poids moléculaire |
277.14 g/mol |
Nom IUPAC |
N'-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-3-16-11-9(13)5-8(12)6-10(11)14-7-15-17-4-2/h5-7H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
FOAFHLWRVNWVRX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1Cl)Cl)N=CNOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




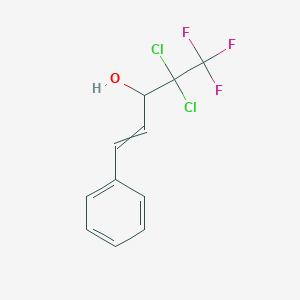
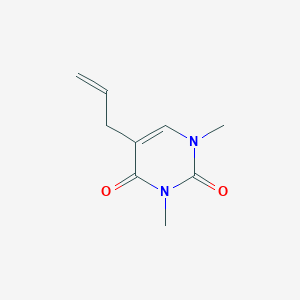

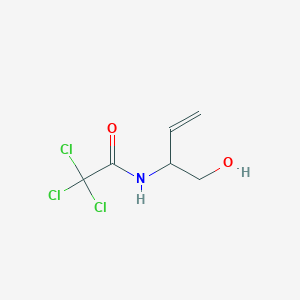
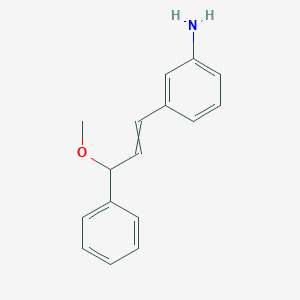
![1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]-](/img/structure/B14341758.png)
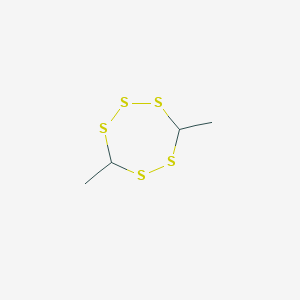
![Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate](/img/structure/B14341760.png)
